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molecular formula C11H7F2N B8387881 5,7-Difluoro-6-vinyl-quinoline

5,7-Difluoro-6-vinyl-quinoline

Cat. No. B8387881
M. Wt: 191.18 g/mol
InChI Key: JATLWBRHZQSJJT-UHFFFAOYSA-N
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Patent
US08822468B2

Procedure details

5,7-Difluoro-6-vinyl-quinoline (iv) (614 mg, 3.21 mmol) was dissolved in dioxane (1.7 mL) and water (0.6 mL). 2,6-lutidine (0.761 mL, 6.42 mmol), sodium periodate (2.75 g, 12.85 mmol) and osmium tetroxide (653 mg, 0.064 mmol) were added to the previous solution. The RM was stirred at rt for 15 min. A precipitate was formed. Water was added to the RM and it was extracted twice with EtOAc. The organics were joined and washed with brine, dried over Na2SO4 and the solvent was removed. The residue was purified by MPLC with Hexane and EtOAc to give the title compound as a white solid (tR 1.2 min (conditions 2), MH+=244, 1H-NMR in DMSO-d6: 10.36 (s, 1H); 9.15 (s, 1H); 8.65 (d, 1H); 7.79 (d, 1H); 7.69 (dd, 1H)).
Quantity
614 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0.761 mL
Type
reactant
Reaction Step Two
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
653 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([CH:12]=C)=[C:10]([F:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.N1C(C)=CC=CC=1C.I([O-])(=O)(=O)=[O:24].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[F:1][C:2]1[C:11]([CH:12]=[O:24])=[C:10]([F:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
614 mg
Type
reactant
Smiles
FC1=C2C=CC=NC2=CC(=C1C=C)F
Name
Quantity
1.7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.761 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
2.75 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
653 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The RM was stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate was formed
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC with Hexane and EtOAc

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C2C=CC=NC2=CC(=C1C=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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